![molecular formula H4K2O6Os B570676 Potassium osmate(VI) dihydrate CAS No. 10022-66-9](/img/structure/B570676.png)
Potassium osmate(VI) dihydrate
Overview
Description
Potassium osmate(VI) dihydrate is a hydroscopic transition metal compound that is soluble in water and methanol . It is widely used as a reagent/catalyst to synthesize Os compounds . The compound is a diamagnetic purple salt that contains osmium .
Synthesis Analysis
Potassium osmate is prepared by reducing osmium tetroxide with ethanol . Another method involves the reduction of perosmates using ethanol . It’s also noted that the compound slowly decomposes in aqueous solution .Molecular Structure Analysis
The complex anion of Potassium osmate(VI) dihydrate is octahedral . Like related d2 dioxo complexes, the oxo ligands are trans . The Os=O and Os-OH distances are 1.75 (2) and 1.99 (2) Å, respectively . It is a relatively rare example of a metal oxo complex that obeys the 18e rule .Chemical Reactions Analysis
Potassium osmate(VI) dihydrate acts as a catalyst for the oxidative cleavage of olefins to ketones and carboxylic acids . It is employed in an intramolecular amidohydroxylation of carbamoyloxytethered olefins providing hydroxy oxazolidinones .Physical And Chemical Properties Analysis
Potassium osmate(VI) dihydrate is a purple powder that is hygroscopic . It is soluble in water but insoluble in alcoholic and ethereal solvents . It slowly decomposes in aqueous solution .Scientific Research Applications
Stereoselective Synthesis of β-N-Glycopyranosides
Potassium osmate(VI) dihydrate is used as a reagent for the stereoselective synthesis of 2,3,4-unprotected β-N-Glycopyranosides through palladium-catalyzed Tsuji-Trost amination .
Asymmetric Synthesis of Carboranylated Diols
This compound acts as a catalyst for the asymmetric synthesis of carboranylated diols that bear two adjacent stereocenters .
Voltammetric Analysis of Polysaccharides
It is utilized to prepare Osmium complexes which are essential for the voltammetric analysis of polysaccharides .
Oxidative Cleavage of Olefins
Potassium osmate(VI) dihydrate serves as a reagent for the oxidative cleavage of olefins to ketones and carboxylic acids .
Synthesis of Hydroxy Oxazolidinones
It is also employed in an intramolecular amidohydroxylation of carbamoyloxy-tethered olefins, which provides hydroxy oxazolidinones .
Mechanism of Action
Potassium Osmate(VI) dihydrate, also known as Potassium dioxidodioxoosmium dihydrate, is a hydroscopic transition metal compound . This compound has a variety of applications in the field of chemistry, particularly in the synthesis of Os compounds .
Target of Action
The primary targets of Potassium Osmate(VI) dihydrate are olefins . It acts as a catalyst for the asymmetric dihydroxylation of olefins . This reaction is crucial in the field of organic chemistry, as it allows for the stereoselective synthesis of various compounds .
Mode of Action
Potassium Osmate(VI) dihydrate interacts with its targets (olefins) through a process known as dihydroxylation . In this process, two hydroxyl groups are added across the double bond of the olefin, resulting in a diol . This reaction is stereoselective, meaning it preferentially produces one stereoisomer over the other .
Biochemical Pathways
The dihydroxylation of olefins mediated by Potassium Osmate(VI) dihydrate affects several biochemical pathways. For instance, it can be used for the stereoselective synthesis of 2,3,4-unprotected β-N-Glycopyranosides via palladium-catalyzed Tsuji-Trost amination . It can also be used as a catalyst for the asymmetric synthesis of carboranylated diols bearing two adjacent stereocenters .
Result of Action
The result of Potassium Osmate(VI) dihydrate’s action is the formation of new compounds through the dihydroxylation of olefins . For example, it can lead to the formation of hydroxy oxazolidinones through an intramolecular amidohydroxylation of carbamoyloxytethered olefins .
Action Environment
The action of Potassium Osmate(VI) dihydrate is influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For instance, when dissolved in water, a pink solution is formed, but when dissolved in methanol, the salt gives a blue solution . These changes in color indicate that the compound’s action, efficacy, and stability can be influenced by the solvent used .
Safety and Hazards
properties
IUPAC Name |
dipotassium;dioxido(dioxo)osmium;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.2H2O.4O.Os/h;;2*1H2;;;;;/q2*+1;;;;;2*-1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGODWNOPHMXOTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-][Os](=O)(=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4K2O6Os | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693853 | |
Record name | Potassium osmate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium osmate(VI) dihydrate | |
CAS RN |
10022-66-9 | |
Record name | Potassium osmate(VI) dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010022669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium osmate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POTASSIUM OSMATE DIHYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | POTASSIUM OSMATE(VI) DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M2BWQ2TYJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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